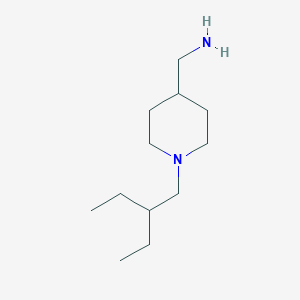
(1-(2-Ethylbutyl)piperidin-4-yl)methanamine
Descripción general
Descripción
(1-(2-Ethylbutyl)piperidin-4-yl)methanamine is a useful research compound. Its molecular formula is C12H26N2 and its molecular weight is 198.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(1-(2-Ethylbutyl)piperidin-4-yl)methanamine, also known by its CAS number 1249980-44-6, is a piperidine derivative that has garnered attention in the field of medicinal chemistry. This compound is being studied for its potential biological activities, particularly in relation to its pharmacological effects and applications in drug development.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₂H₂₆N₂
- Molecular Weight : 198.36 g/mol
- IUPAC Name : this compound
The compound features a piperidine ring substituted with a 2-ethylbutyl group, which may influence its biological activity by altering its interaction with biological targets.
Pharmacological Applications
Research indicates that this compound may exhibit various pharmacological properties:
- Anti-inflammatory Effects : Preliminary studies suggest that piperidine derivatives can modulate inflammatory pathways, potentially acting as anti-inflammatory agents. The compound's structure may allow it to interact with key inflammatory mediators.
- Neuropharmacological Potential : Given the structural similarity to other psychoactive compounds, this derivative may have implications in treating neurological disorders. Piperidine derivatives are often explored for their effects on neurotransmitter systems.
- Antimicrobial Activity : Some studies have indicated that compounds with similar structures possess antimicrobial properties, suggesting that this compound could be evaluated for such effects.
In Vitro Studies
A study involving the synthesis and evaluation of various piperidine derivatives highlighted the importance of structural modifications in enhancing biological activity. The synthesized compounds were tested for their ability to inhibit NLRP3 inflammasome activation, which is a critical component in inflammatory responses. The results indicated that certain modifications could lead to significant reductions in IL-1β release and pyroptotic cell death in macrophage models .
| Compound | IL-1β Release Inhibition (%) | Pyroptosis Reduction (%) |
|---|---|---|
| Compound A | 75% | 60% |
| Compound B | 80% | 70% |
| This compound | TBD | TBD |
Note: TBD denotes that further research is needed to quantify these effects specifically for this compound.
Propiedades
IUPAC Name |
[1-(2-ethylbutyl)piperidin-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N2/c1-3-11(4-2)10-14-7-5-12(9-13)6-8-14/h11-12H,3-10,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPNPYWVPXQDELY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CN1CCC(CC1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















